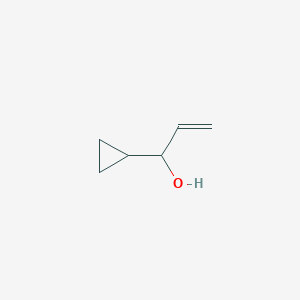
1-Cyclopropylprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylprop-2-en-1-ol is an organic compound with the chemical formula C6H10O . It appears as a liquid and is stored at a temperature of 4 °C . The compound has a molecular weight of 98.14 .
Molecular Structure Analysis
This compound contains a total of 17 bonds; 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 hydroxyl group, and 1 secondary alcohol . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule .Aplicaciones Científicas De Investigación
Application in Anticonvulsant Drug Discovery
New chiral N-aminoalkyl derivatives of trans-2-aminocyclohexan-1-ol, structurally related to 1-Cyclopropylprop-2-en-1-ol, have shown promising anticonvulsant activity. These compounds are non-cytotoxic to astrocytes, exhibit cytotoxic activity against human glioblastoma cells, and have no mutagenic activity. They also display a strong or moderate antimutagenic effect and inhibit P-glycoprotein, making them potential candidates for anticonvulsant drug discovery (Słoczyńska et al., 2019).
Investigating Bioactive Conformations
Cyclopropyl rings, such as in this compound, are used to restrict the conformation of biologically active compounds, enhancing their activity. Research involving chiral cyclopropanes bearing differentially functionalized carbon substituents in cyclopropane rings has led to the development of conformationally restricted analogues of histamine, elucidating bioactive conformations in drug molecules (Kazuta et al., 2002).
Role in Ethylene Inhibition in Plants
Compounds like 1-methylcyclopropene, which are structurally related to this compound, act as inhibitors of ethylene action in plants. This property is harnessed to understand the role of ethylene in plants and to prevent ethylene effects in fruits, vegetables, and floriculture crops. The effectiveness of these compounds varies with concentration, temperature, and treatment duration (Blankenship & Dole, 2003).
Synthesis of Nitrocyclopropane-type Precursors
A "green" methodology for preparing precursors of cyclopropene-type inhibitors has been developed, employing reactions with diaryldiazomethanes under mild conditions. This process leads to the formation of compounds that are potentially useful in inhibiting fruit and vegetable maturation, demonstrating an alternative application of cyclopropene-type structures (Fryźlewicz et al., 2021).
Potential Applications in Antifungal Compounds
Derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol, which is structurally related to this compound, have been synthesized and show high activity against Candida spp. strains. These compounds represent a new avenue for developing effective antifungal treatments (Zambrano-Huerta et al., 2019).
Versatility in Drug Molecules
The cyclopropyl ring, a key feature in this compound, is increasingly used in drug development. Its structural features, such as coplanarity and enhanced π-character of C-C bonds, contribute significantly to enhancing the potency and reducing off-target effects of drug molecules (Talele, 2016).
Mecanismo De Acción
Safety and Hazards
The safety information for 1-Cyclopropylprop-2-en-1-ol indicates that it has several hazard statements including H225, H315, H319, and H335 . These correspond to being highly flammable, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation respectively . It’s recommended to handle this compound with appropriate safety measures .
Propiedades
IUPAC Name |
1-cyclopropylprop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-6(7)5-3-4-5/h2,5-7H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBHQZFFRSKYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24897-34-5 |
Source


|
| Record name | 1-cyclopropylprop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B2825136.png)
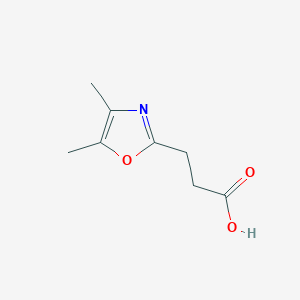
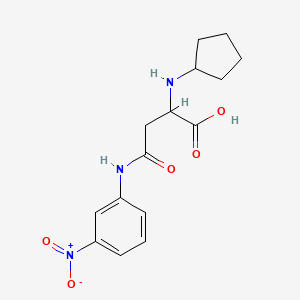
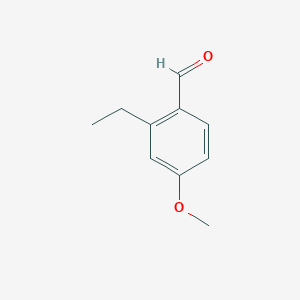
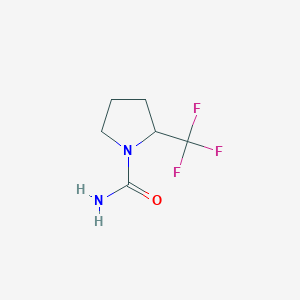

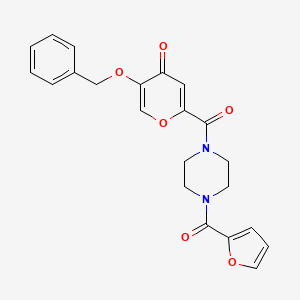
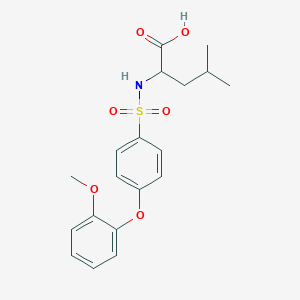
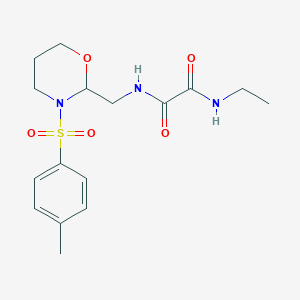
![5-Fluoro-2-[1-(3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2825150.png)
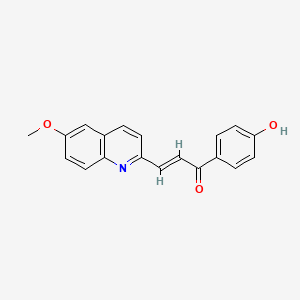

![2-furyl-N-methyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)car boxamide](/img/structure/B2825156.png)
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2825158.png)